[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide
Beschreibung
The compound [(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate; hydrobromide is a deuterated derivative of the tropane alkaloid class, structurally related to scopolamine. Its core framework consists of a tricyclic 3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonane system, with a trideuteriomethyl group at position 9 and a (2S)-3-hydroxy-2-phenylpropanoate ester at position 5. The hydrobromide salt enhances solubility for pharmaceutical applications.
Deuteration at the methyl group (CD₃ instead of CH₃) is a strategic modification to improve metabolic stability, leveraging the kinetic isotope effect. This alteration is anticipated to prolong half-life and reduce enzymatic degradation compared to non-deuterated counterparts .
Eigenschaften
IUPAC Name |
[(1R,2R,4S,5S)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+;/m1./s1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGQALLALWYDJH-OKZBSECCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858389 | |
| Record name | (1R,2R,4S,5S)-9-(~2~H_3_)Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279037-70-5 | |
| Record name | (1R,2R,4S,5S)-9-(~2~H_3_)Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of [(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide involves several steps. The synthetic route typically starts with the preparation of the 3-oxa-9-azatricyclo[3.3.1.02,4]nonane core, followed by the introduction of the trideuteriomethyl group and the 3-hydroxy-2-phenylpropanoate moiety. The final step involves the formation of the hydrobromide salt. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of specific catalysts and solvents .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trideuteriomethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trideuteriomethyl group may enhance the compound’s stability and bioavailability. The 3-oxa-9-azatricyclo[3.3.1.02,4]nonane core is believed to interact with specific binding sites, while the 3-hydroxy-2-phenylpropanoate moiety may contribute to its biological activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Stereoisomers
The target compound shares structural homology with several tropane alkaloids, differing primarily in stereochemistry, substituents, and counterions. Key analogs include:
Table 1: Structural and Stereochemical Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | Counterion |
|---|---|---|---|---|---|---|
| Target Compound (Deuterated) | N/A* | C₁₈H₂₁D₃NO₄·Br | ~441.3 (estimated) | CD₃ at N9 | (1S,2S,4R,5R,7S) | Hydrobromide |
| Scopolamine Hydrobromide Trihydrate | 114-49-8 | C₁₇H₂₁NO₄·Br·3H₂O | 438.31 | CH₃ at N9 | (1S,2R,4S,5S,7S) | Hydrobromide |
| (-)-Hyoscine Methylbromide | 155-41-9 | C₁₈H₂₄NO₄·Br | 422.3 | CH₃ at N9, CH₃ at N9 | (1R,2R,4S,5S,7S) | Hydrobromide |
| Hyoscine Propylbromide | N/A | C₂₀H₂₈NO₄·Br | 426.35 | CH₂CH₂CH₃ at N9 | (1R,2R,4S,5S,7S) | Hydrobromide |
Key Observations :
- Stereochemistry : The target compound’s (1S,2S,4R,5R,7S) configuration distinguishes it from scopolamine’s (1S,2R,4S,5S,7S) stereochemistry, which impacts receptor binding affinity .
- Deuteration : The CD₃ group replaces CH₃ in scopolamine, likely reducing CYP450-mediated metabolism and enhancing plasma stability .
- Alkyl Variations : Hyoscine propylbromide () introduces a propyl group at N9, increasing lipophilicity compared to the target compound’s deuterated methyl group.
Pharmacokinetic and Pharmacodynamic Differences
Metabolic Stability
Deuteration is a known strategy to slow oxidative metabolism. For example, non-deuterated scopolamine (CAS 51-34-3) undergoes rapid hepatic demethylation, whereas the deuterated analog is expected to resist this degradation, extending its therapeutic window .
Receptor Binding
The (2S)-3-hydroxy-2-phenylpropanoate ester moiety is critical for muscarinic acetylcholine receptor (mAChR) antagonism. Stereochemical differences, such as the (1S,2S,4R,5R) configuration in the target compound versus (1R,2R,4S,5S) in hyoscine methylbromide (), may alter selectivity for mAChR subtypes (e.g., M1 vs. M3) .
Biologische Aktivität
The compound [(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate; hydrobromide is a complex organic molecule with significant potential in pharmacological applications. Its unique structural features contribute to its biological activity, primarily through interactions with specific molecular targets.
Structural Characteristics
The compound features a trideuteriomethyl group, enhancing its stability and bioavailability. The core structure includes a 3-oxa-9-azatricyclo[3.3.1.02,4]nonane framework, which is known for its ability to interact with various biological receptors and enzymes. The 3-hydroxy-2-phenylpropanoate moiety is believed to play a crucial role in its biological effects.
The biological activity of this compound is attributed to its interaction with specific receptors and enzymes:
- Receptor Binding : The compound may act as an antagonist or modulator at certain receptor sites, influencing neurotransmitter systems.
- Enzyme Interaction : It potentially inhibits or activates specific enzymes involved in metabolic pathways.
Pharmacological Properties
Recent studies have indicated that compounds similar to this one exhibit a range of pharmacological effects:
- Anticholinergic Activity : Compounds within this class often demonstrate anticholinergic properties, which can be beneficial in treating motion sickness and other conditions.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, possibly through modulation of neurotransmitter release.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| [(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate | Lacks trideuteriomethyl group | Reduced stability and bioavailability | |
| [(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate; hydrochloride | Different salt form | Altered pharmacokinetics |
Case Studies and Research Findings
Research has explored the biological activity of this compound through various experimental models:
- In Vitro Studies : Laboratory studies have demonstrated the compound's ability to inhibit specific enzymes related to neurotransmitter metabolism.
- Animal Models : In vivo studies have shown promising results in reducing symptoms associated with motion sickness when administered at therapeutic doses.
- Clinical Trials : Ongoing clinical trials are evaluating its efficacy and safety profile in humans for potential therapeutic uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
